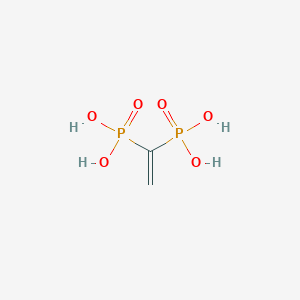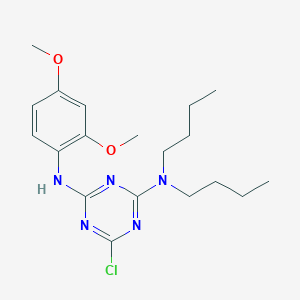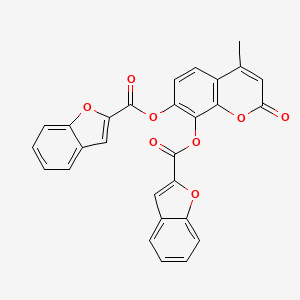
1-Phosphonovinylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphonovinylphosphonic acid is a unique organophosphorus compound characterized by the presence of two phosphonic acid groups attached to a vinyl group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. Its chemical formula is C₂H₆O₆P₂, and it is known for its high reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 1-phosphonovinylphosphonic acid can be achieved through several routes. One common method involves the reaction of vinylphosphonic acid with phosphorus trichloride, followed by hydrolysis. This method typically requires controlled reaction conditions, including low temperatures and the presence of a suitable solvent .
Industrial production methods often involve the use of 2-chloroethylphosphonic acid, a plant growth regulator, as a starting material. This compound undergoes a series of reactions, including dehydrochlorination and hydrolysis, to yield this compound . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
1-Phosphonovinylphosphonic acid undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding phosphine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-phosphonovinylphosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.
In industrial applications, the compound’s ability to chelate metal ions and form stable complexes is crucial. This property is exploited in water treatment processes, where it helps to prevent scale formation and corrosion .
Comparison with Similar Compounds
1-Phosphonovinylphosphonic acid can be compared to other similar compounds, such as:
Vinylphosphonic acid: While both compounds contain a vinyl group, this compound has an additional phosphonic acid group, which enhances its reactivity and versatility.
Phosphonic acid: This simpler compound lacks the vinyl group, making it less reactive in certain types of chemical reactions.
Bisphosphonates: These compounds, commonly used in medicine, contain two phosphonic acid groups attached to a central carbon atom.
The unique structure of this compound, with its dual phosphonic acid groups and vinyl functionality, sets it apart from these related compounds and makes it a valuable tool in various scientific and industrial fields.
Properties
Molecular Formula |
C2H6O6P2 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
1-phosphonoethenylphosphonic acid |
InChI |
InChI=1S/C2H6O6P2/c1-2(9(3,4)5)10(6,7)8/h1H2,(H2,3,4,5)(H2,6,7,8) |
InChI Key |
LUHPUPVJIVTJOE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromophenyl)amino]-N'-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide](/img/structure/B11105077.png)


![2-(benzylsulfanyl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B11105103.png)
![3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11105106.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11105112.png)
![5-({3-Ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11105115.png)
![2-({(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B11105118.png)
![3-[(2E)-2-(4-chlorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11105132.png)
![1,8-Dibromo-17-(pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11105133.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11105135.png)
![N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11105137.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11105138.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11105139.png)
